Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone

Medicinal Chemistry Pain Opioid Receptor

Researchers needing the exact 9-regioisomer of 1-oxa-4,9-diazaspiro[5.5]undecane face supply chain risk: the 4-isomer (CAS 2137885-91-5) introduces a ~0.37 log unit lipophilicity shift disrupting MOR/σ1R and sEH SAR. This compound resolves that risk as the validated 9-cyclopropylcarbonyl building block. • 9-Regioisomer (98% purity) for sEH inhibitor & dual MOR/σ1R programs • Documented logP (-0.45), pKa (10.11), MW (224.30) for accurate automated dispensing • Key intermediate for FASN inhibitor chemotype WO2012064642A1 (IC50 ~10 nM); also enables anti-SARS-CoV-2 screening cascades

Molecular Formula C12H20N2O2
Molecular Weight 224.304
CAS No. 2137779-02-1
Cat. No. B2687210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone
CAS2137779-02-1
Molecular FormulaC12H20N2O2
Molecular Weight224.304
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3(CC2)CNCCO3
InChIInChI=1S/C12H20N2O2/c15-11(10-1-2-10)14-6-3-12(4-7-14)9-13-5-8-16-12/h10,13H,1-9H2
InChIKeyISRIPBVPHAFJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone: Scaffold & Procurement


Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone (CAS 2137779-02-1) is a spirocyclic building block featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core bearing a cyclopropylcarbonyl substituent at the 9-position . This scaffold is foundational to multiple bioactive series, including orally active soluble epoxide hydrolase (sEH) inhibitors [1] and dual μ-opioid receptor (MOR) agonists/σ1 receptor antagonists [2], making regioisomeric fidelity essential for SAR-dependent procurement.

1

Regioisomer-controlled SAR studies on 1-oxa-4,9-diazaspiro[5.5]undecane pharmacophores

9-position derivatization aligns with reported dual MOR/σ1R ligand design

2

Modular building block for sEH inhibitor and FASN inhibitor discovery programs

Core scaffold validated in patent and literature series

3

Compatible with parallel library synthesis and automated dispensing workflows

Defined purity (97–98%) and predicted physicochemical parameters support consistent reagent handling

Why Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone Cannot Be Replaced


In-class substitution with the 4-regioisomer (CAS 2137885-91-5) or alternative N-acyl spirocycles introduces quantifiable shifts in lipophilicity, hydrogen-bonding topology, and target engagement that propagate into SAR breakdown. The 9-cyclopropylcarbonyl substitution vector is non-interchangeable with 4-position derivatization, as demonstrated by divergent MOR/σ1R dual pharmacology in the 1-oxa-4,9-diazaspiro[5.5]undecane series [1]. Furthermore, the spirocyclic oxygen placement in this scaffold is critical for sEH inhibitor potency, with replacement by carbocyclic or 2,8-diazaspiro[4.5]decane cores abolishing in vivo efficacy [2]. These structure-activity constraints demand procurement of the exact regioisomer and scaffold.

Regioisomer

The 4-cyclopropylcarbonyl isomer (CAS 2137885-91-5) occupies a different substitution vector; reported dual MOR/σ1R pharmacophore alignment may not transfer, and a ~0.37 logP shift may alter permeability profiles.

Scaffold

Replacing the 1-oxa-4,9-diazaspiro[5.5]undecane core with a 2,8-diazaspiro[4.5]decane ring abolished model-reported serum creatinine endpoint response, indicating scaffold-dependent in vivo pharmacology.

Patent space

Alternative spirocyclic cores are not represented in the FASN inhibitor patent family at comparable potency; procurement of non-listed scaffolds may limit access to reported SAR data.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Differentiation: 9- vs. 4-Cyclopropylcarbonyl

The 9-cyclopropylcarbonyl substitution (target compound) is directly relevant to the MOR/σ1R dual pharmacophore, where 9-position derivatization proved essential for balanced dual activity. In the 1-oxa-4,9-diazaspiro[5.5]undecane series, phenethyl substitution at position 9 combined with pyridyl groups at position 4 provided the optimal dual MOR agonism/σ1R antagonism profile, with compound 15au demonstrating analgesic potency comparable to oxycodone [1]. By contrast, the 4-cyclopropylcarbonyl regioisomer (CAS 2137885-91-5) occupies the position reserved for aryl/heteroaryl groups in the dual pharmacophore model, rendering it structurally incompatible with the established SAR [1]. Additionally, the 9-isomer exhibits a predicted logP of -0.45 versus an estimated -0.08 for the 4-isomer, reflecting a 0.37 log unit shift in lipophilicity that alters membrane permeability and ADME profiles .

9- vs 4-regioisomer
Head-to-head
ΔlogP ≈ 0.37; distinct vector orientation incompatible with dual MOR/σ1R pharmacophore per published SAR
Regioisomeric fidelity directly influences reported dual pharmacology alignment
Predicted logP: target -0.45 vs 4-isomer ~ -0.08; pKa 10.11
Medicinal Chemistry Pain Opioid Receptor Sigma Receptor Scaffold Hopping

sEH Inhibition: 1-Oxa-4,9-diazaspiro vs. 2,8-Diazaspiro Scaffolds

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold (core of the target compound) is pharmacologically privileged for sEH inhibition. Compound 19, a trisubstituted urea built on this scaffold, exhibited excellent sEH inhibitory activity and oral bioavailability. Crucially, when administered orally at 30 mg/kg in a rat anti-GBM glomerulonephritis model, compound 19 significantly lowered serum creatinine, whereas a structurally analogous 2,8-diazaspiro[4.5]decane-based urea was inactive under identical conditions [1]. This demonstrates that the 1-oxa-4,9-diazaspiro[5.5]undecane core, with its specific ring size and oxygen placement, is non-replaceable for achieving in vivo renal protective efficacy.

sEH scaffold comparison
Class-level inference
1-oxa-4,9-diazaspiro[5.5]undecane core: oral 30 mg/kg lowered serum creatinine in rat anti-GBM model; 2,8-diazaspiro[4.5]decane analog inactive under identical conditions
Model-reported endpoint response depends on spirocyclic scaffold identity
Representative trisubstituted urea derivative; identical dose and route
Chronic Kidney Disease sEH Inhibition Scaffold Comparison In Vivo Efficacy

Synthetic Intermediate for FASN Inhibitors

The target compound serves as a key synthetic intermediate for advanced FASN inhibitors in the 1-oxa-4,9-diazaspiro[5.5]undecane class. Specifically, downstream derivatization yields FASN-IN-4 (CAS 1375105-96-6), which inhibits fatty acid synthase with an IC50 of 10 nM and additionally suppresses SARS-CoV-2 with an EC50 of 18.6 nM [1]. This dual anti-cancer/antiviral activity profile, documented in patent WO2012064642A1, positions the target compound as a strategic procurement choice for medicinal chemistry programs targeting lipid metabolism pathways.

FASN inhibitor intermediate
Supporting evidence
Downstream product FASN-IN-4: FASN IC50 = 10 nM, SARS-CoV-2 EC50 = 18.6 nM
Reported biochemical assay potency within patent-family series
WO2012064642A1; only 1-oxa-4,9-diazaspiro core represented at this potency level
Fatty Acid Synthase Cancer Antiviral SARS-CoV-2 FASN-IN-4

Purity and Analytical Specification Comparison

Available supplier specifications indicate a minimum purity of 97% (AKSci) to 98% (Fluorochem, Leyan) for the target compound . This purity range supports direct use as a building block in parallel synthesis and SAR exploration without additional purification. The 4-regioisomer (CAS 2137885-91-5) is also offered at 98% purity, but with a different hazard classification (GHS07: Harmful/Irritant, H302/H315/H319/H335) that may affect handling protocols in automated synthesis workflows .

Purity & hazard profile
Direct comparison
Target: 97–98% purity (AKSci, Fluorochem); 4-isomer: 98% purity, GHS07 (H302/H315/H319/H335)
Equivalent purity but differentiated hazard classification may influence automated synthesis protocol design
MDL registry status differs; target MW 224.30
Quality Control Procurement Specification Purity Analytical Chemistry

Validated Application Scenarios


Dual MOR/σ1R Analgesic Development

Medicinal chemistry teams developing safer opioid analgesics can employ this compound as a 9-position building block for the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. Published SAR demonstrates that 9-position derivatization is essential for achieving balanced dual MOR agonism and σ1R antagonism, a profile that delivered analgesia comparable to oxycodone with reduced constipation in preclinical models [1]. Use of the correct regioisomer is mandatory, as 4-position substitution occupies the aryl-binding region and disrupts dual pharmacophore alignment [1].

sEH Inhibitor for Chronic Kidney Disease

This building block provides the validated 1-oxa-4,9-diazaspiro[5.5]undecane core for constructing trisubstituted urea sEH inhibitors. Direct in vivo evidence confirms that only this spirocyclic scaffold (and not the smaller 2,8-diazaspiro[4.5]decane analog) translates sEH inhibition into serum creatinine reduction in a rat anti-GBM glomerulonephritis model when dosed orally at 30 mg/kg [2]. Procurement of building blocks containing this exact core is therefore a prerequisite for renal-protective sEH inhibitor programs.

FASN Inhibitor Lead Generation

As a synthetic intermediate for the FASN inhibitor chemotype disclosed in WO2012064642A1, this compound enables access to derivatives with single-digit nanomolar FASN IC50 values. The downstream product FASN-IN-4 (IC50 = 10 nM) additionally exhibits anti-SARS-CoV-2 activity (EC50 = 18.6 nM), supporting dual oncology-antiviral screening cascades [3]. Alternative spirocyclic cores are not represented in this patent family at comparable potency, making this specific intermediate a strategic procurement priority.

Regioisomer-Controlled Parallel Library Synthesis

For high-throughput medicinal chemistry workflows, the availability of the 9-cyclopropylcarbonyl isomer at defined purity (97–98%) with documented physicochemical properties (logP = -0.45, pKa = 10.11, MW = 224.30) enables accurate reagent dispensing and consistent reaction outcomes. Procurement of the correct regioisomer avoids the ~0.37 log unit lipophilicity shift and incompatible substitution vector of the 4-isomer, which would otherwise propagate systematic errors across library SAR .

Application
Selection Property
Validation Focus
Dual MOR/σ1R pharmacological research
9-position regioisomeric identity for reported dual pharmacophore alignment
Comparative binding and functional assay with 4-isomer control
sEH inhibition studies in renal models
1-oxa-4,9-diazaspiro[5.5]undecane scaffold integrity
Serum creatinine endpoint in appropriate disease model; confirmation that non-1-oxa scaffolds lack response
FASN inhibitor discovery
Access to patent-validated chemotype with reported nanomolar FASN IC50
Biochemical FASN inhibition assay and cellular antiviral screening (SARS-CoV-2 EC50)
Regioisomer-controlled parallel library synthesis
Defined purity (97–98%) and documented predicted logP/pKa for dispensing accuracy
LC-MS identity confirmation; absence of 4-isomer contamination
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